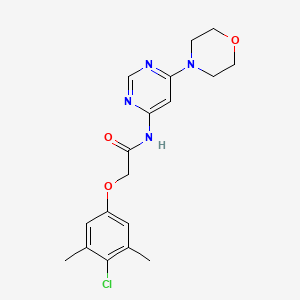

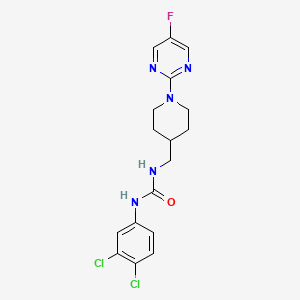

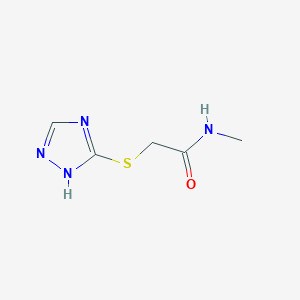

![molecular formula C19H15F3N2O3 B2862293 Ethyl 3-{[3-(trifluoromethyl)benzoyl]amino}-1H-indole-2-carboxylate CAS No. 338968-28-8](/img/structure/B2862293.png)

Ethyl 3-{[3-(trifluoromethyl)benzoyl]amino}-1H-indole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Chemical Transformations

Ethyl 3-{[3-(trifluoromethyl)benzoyl]amino}-1H-indole-2-carboxylate is a compound of interest in synthetic chemistry, particularly in the synthesis and transformations of various chemical structures. For example, its reaction with hydrazine hydrate can lead to debenzoylated hydrazide, while hydrolysis with sodium hydroxide affords the corresponding carboxylic acid. Such transformations are crucial for creating new molecules with potential applications in medicinal chemistry and materials science (Cucek & Verček, 2008).

Pharmacological Applications

In pharmacology, derivatives of this compound have been studied for their lipid-lowering effects. Specific derivatives have shown significant potential in reducing plasma triglyceride levels and increasing high-density lipoprotein-cholesterol levels in experimental models. Such findings suggest a promising avenue for the treatment of hyperlipidemia and coronary heart diseases, highlighting the importance of structural modifications in discovering new therapeutic agents (Shahwan et al., 2010).

Synthetic Methodologies

The compound also serves as a key intermediate in synthetic methodologies aimed at constructing complex molecular architectures. For instance, its acylation reactions with various carboxylic acids lead to ethyl 3-acylindole-2-carboxylates, demonstrating the versatility of this compound in synthetic organic chemistry. Such methodologies facilitate the synthesis of a wide range of compounds, including those with potential biological activity (Murakami et al., 1985).

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of N-(indol-6-yl)trifluoroacetamides synthesized from substituted 6-aminoindoles, which are related to this compound. These compounds exhibited significant antimicrobial activity against a range of microorganisms, indicating their potential as novel antimicrobial agents. Such research underscores the compound's utility as a building block in developing new treatments for infectious diseases (Stepanenko et al., 2020).

Safety and Hazards

Ethyl 3-{[3-(trifluoromethyl)benzoyl]amino}-1H-indole-2-carboxylate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, mist, spray, and to wash skin thoroughly after handling . Use only outdoors or in a well-ventilated area . Wear protective gloves/protective clothing/eye protection/face protection . If on skin, wash with plenty of soap and water . If inhaled, remove person to fresh air and keep comfortable for breathing . If in eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

Indole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives are known to exhibit various biological activities, which suggest that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

ethyl 3-[[3-(trifluoromethyl)benzoyl]amino]-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2O3/c1-2-27-18(26)16-15(13-8-3-4-9-14(13)23-16)24-17(25)11-6-5-7-12(10-11)19(20,21)22/h3-10,23H,2H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVBDHZXBOGEMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

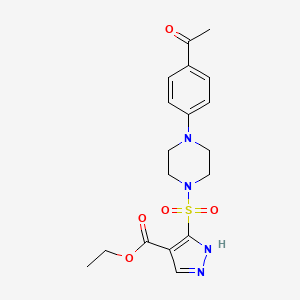

![6-(4-Fluorophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2862212.png)

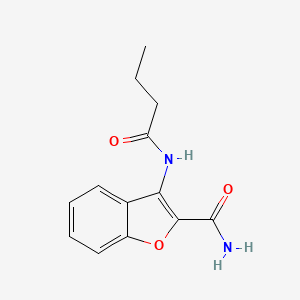

![3-{[(Tert-butoxy)carbonyl]amino}-1-methylpyrrolidine-3-carboxylic acid](/img/structure/B2862213.png)

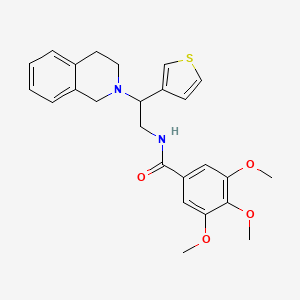

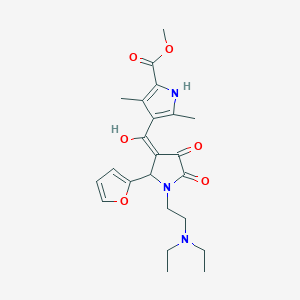

![N-(2,5-dimethylphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2862219.png)

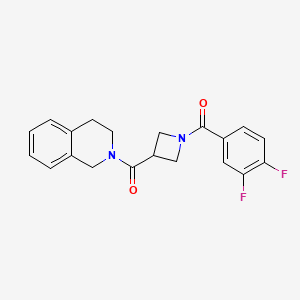

![N-[(2,4-Dimethoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2862222.png)

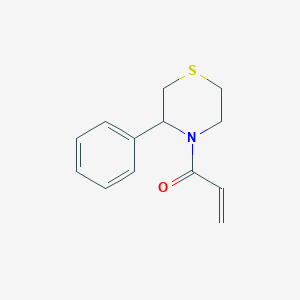

![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2862232.png)